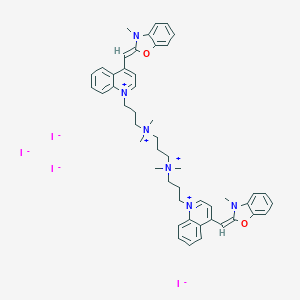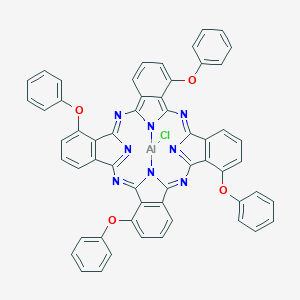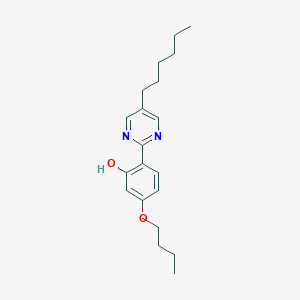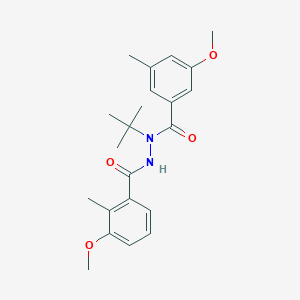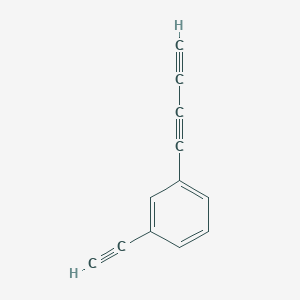
Docosahexaensäuremethylester
Übersicht
Beschreibung
Docosahexaenoic Acid methyl ester is a methylated analog of docosahexaenoic acid, an omega-3 fatty acid. It is a colorless to pale yellow liquid with a characteristic fishy odor. This compound is significant due to its incorporation into membrane phospholipids without being oxidized or hydrolyzed . It has a molecular formula of C23H34O2 and a molecular weight of 342.51 g/mol .
Wissenschaftliche Forschungsanwendungen
Docosahexaensäuremethylester wird aufgrund seiner Stabilität und Einarbeitung in Membranphospholipide in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen sind:
Medizin: Untersuchung des Stoffwechsels von Fettsäuren und ihrer Rolle für Gesundheit und Krankheit.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Einarbeitung in Membranphospholipide und beeinflusst so die Membranfluidität und -funktion. Es wurde gezeigt, dass es die Expression von β-Secretase (BACE)2 hochreguliert, die mit BACE1 konkurriert, um das Amyloid-Vorläuferprotein zu spalten, wodurch die Produktion von extrazellulären Amyloid-beta-Fragmenten verringert wird . Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit.
Ähnliche Verbindungen:
Docosahexaensäure: Die Stammverbindung, eine Omega-3-Fettsäure mit wichtigen Rollen für die Gehirn- und Netzhautfunktion.
Eicosapentaensäure: Eine weitere Omega-3-Fettsäure mit ähnlichen gesundheitlichen Vorteilen, aber unterschiedlichen strukturellen Eigenschaften.
Alpha-Linolensäure: Eine kürzere Omega-3-Fettsäure, die im Körper in Docosahexaensäure umgewandelt werden kann.
Einzigartigkeit: this compound ist aufgrund seiner Stabilität und seiner Fähigkeit, ohne Oxidation oder Hydrolyse in Membranphospholipide eingebaut zu werden, einzigartig . Dies macht es besonders nützlich in Forschungsanwendungen, bei denen Stabilität entscheidend ist.
Wirkmechanismus
Docosahexaenoic acid methyl ester, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate, is a methylated analog of docosahexaenoic acid (DHA). This compound has a variety of biological effects and interacts with several targets within the body .
Target of Action
The primary target of docosahexaenoic acid methyl ester is the membrane phospholipids . It can be intercalated into these phospholipids without being oxidized or hydrolyzed .
Mode of Action
Docosahexaenoic acid methyl ester interacts with its target, the membrane phospholipids, by intercalating into them . This means that the compound inserts itself between the phospholipids, becoming part of the membrane.
Biochemical Pathways
The compound is involved in the fatty acid biosynthetic pathways. Specifically, it is synthesized by proteins coded by the fatty acid desaturase (FADS) genes . These proteins mediate the desaturation of polyunsaturated fatty acids (PUFAs), leading to the production of docosahexaenoic acid methyl ester .
Pharmacokinetics
It is known that the compound is a part of the fatty acid biosynthetic pathways , suggesting that it may be metabolized in a similar manner to other fatty acids.
Result of Action
The intercalation of docosahexaenoic acid methyl ester into membrane phospholipids can influence the properties of the membrane, potentially affecting cellular functions . .
Action Environment
The action of docosahexaenoic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is sensitive to static discharge and can release vapors that form explosive mixtures at temperatures at or above the flashpoint .
Biochemische Analyse
Biochemical Properties
Docosahexaenoic acid methyl ester plays a significant role in various biochemical reactions. It can be intercalated into membrane phospholipids without being oxidized or hydrolyzed This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The cellular effects of Docosahexaenoic acid methyl ester are primarily related to its influence on cell function. It is known to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Docosahexaenoic acid methyl ester vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes or cofactors , and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Docosahexaensäuremethylester wird typischerweise durch Veresterung von Docosahexaensäure mit Methanol synthetisiert. Die Reaktion beinhaltet das Mischen von Docosahexaensäure mit Methanol in einem molaren Verhältnis von 1:2. Die Veresterungsreaktion wird bei Temperaturen von 120 bis 150 Grad Celsius für mehrere Stunden bis zu mehreren Dutzend Stunden durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um die Verbindung aus Quellen wie Fischöl oder Mikroalgen zu reinigen. Zum Beispiel ist Schizochytrium sp. eine Mikroalge, die beträchtliche Mengen an Docosahexaensäure anreichert. Der Prozess beinhaltet die Optimierung der Geschwindigkeit der mobilen Phase, der Beladungsmenge und der Zusammensetzung der mobilen Phase, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Docosahexaensäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Peroxiden und anderen Oxidationsprodukten oxidiert werden.
Reduktion: Es kann zu gesättigten Fettsäuremethylestern reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Sauerstoff und Peroxide.
Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.
Substitution: Reagenzien wie Natriummethoxid können für Umesterungsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Peroxide und Hydroperoxide.
Reduktion: Gesättigte Fettsäuremethylester.
Substitution: Verschiedene substituierte Fettsäuremethylester.
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic Acid: The parent compound, an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic Acid: Another omega-3 fatty acid with similar health benefits but different structural properties.
Alpha-Linolenic Acid: A shorter omega-3 fatty acid that can be converted into docosahexaenoic acid in the body.
Uniqueness: Docosahexaenoic Acid methyl ester is unique due to its stability and ability to be incorporated into membrane phospholipids without being oxidized or hydrolyzed . This makes it particularly useful in research applications where stability is crucial.
Eigenschaften
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-90-7 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


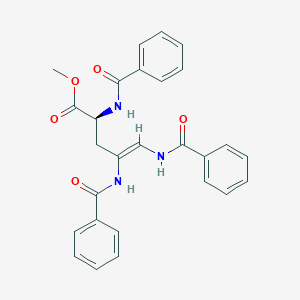

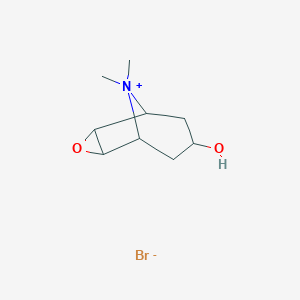
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester](/img/structure/B117202.png)
